(E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
CAS No.: 1285494-23-6
Cat. No.: VC7097279
Molecular Formula: C13H10N4O3
Molecular Weight: 270.248
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1285494-23-6 |
---|---|
Molecular Formula | C13H10N4O3 |
Molecular Weight | 270.248 |
IUPAC Name | 5-(furan-2-yl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C13H10N4O3/c18-13(17-14-8-9-3-1-5-19-9)11-7-10(15-16-11)12-4-2-6-20-12/h1-8H,(H,15,16)(H,17,18)/b14-8+ |
Standard InChI Key | SJPVPGYHXMIZKS-RIYZIHGNSA-N |
SMILES | C1=COC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1H-pyrazole ring substituted at position 3 with a furan-2-yl group and at position 5 with a carbohydrazide functional group. The hydrazone linkage (-NH-N=CH-) connects the pyrazole to a furan-2-ylmethylene moiety, adopting an (E)-configuration around the imine bond. This planar arrangement facilitates π-π stacking interactions and hydrogen bonding, critical for biological activity.
The molecular formula is inferred as C₁₂H₁₀N₄O₃, with a theoretical molecular weight of 274.24 g/mol. This aligns with analogs such as N'-(furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide (C₁₄H₁₂N₄O₂S, MW 300.34 g/mol), where substitution of the thiophene with a second furan reduces sulfur content and increases oxygen atoms.
Table 1: Comparative Molecular Properties of Analogous Compounds
Property | (E)-3-(Furan-2-yl)-N'-(Furan-2-ylmethylene)-1H-Pyrazole-5-Carbohydrazide (Inferred) | N'-(Furan-2-ylmethylene)-3-(5-Methylthiophen-2-yl)-1H-Pyrazole-5-Carbohydrazide |
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Molecular Formula | C₁₂H₁₀N₄O₃ | C₁₄H₁₂N₄O₂S |
Molecular Weight (g/mol) | 274.24 | 300.34 |
Key Functional Groups | Pyrazole, Furan (×2), Hydrazone | Pyrazole, Furan, Thiophene, Hydrazone |
Spectroscopic Characterization
While experimental data for this specific compound is unavailable, related hydrazones exhibit distinct spectral signatures:
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IR Spectroscopy: Stretching vibrations at 3,250–3,300 cm⁻¹ (N-H), 1,650–1,680 cm⁻¹ (C=O), and 1,590–1,610 cm⁻¹ (C=N).
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¹H NMR: Peaks between δ 6.2–7.8 ppm for furan protons, δ 8.2–8.5 ppm for imine (CH=N), and δ 10.5–11.0 ppm for hydrazide NH.
Synthesis and Optimization
General Synthetic Routes
The synthesis typically involves a two-step process:
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Formation of Pyrazole-Carboxylic Acid: Cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives yields 1H-pyrazole-5-carboxylic acids.
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Hydrazone Formation: Reaction of the carboxylic acid with furan-2-carbaldehyde under acidic conditions (e.g., acetic acid) forms the hydrazone linkage.
Example Reaction Scheme:
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Step 1:
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Step 2:
Optimization Challenges
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Steric Hindrance: Bulky furan substituents may reduce reaction yields, necessitating elevated temperatures (80–100°C).
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Byproduct Formation: Competing (Z)-isomers require careful pH control (pH 4–5) to favor the (E)-configuration.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMFA) but insoluble in water due to hydrophobic furan rings.
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Thermal Stability: Decomposition temperatures >200°C, inferred from analogs with similar aromatic systems .
Crystallographic Data
Though single-crystal data is unavailable, molecular modeling predicts a monoclinic crystal system with π-stacking distances of 3.4–3.6 Å between furan and pyrazole rings.
Biological Activities
Anticancer Activity
Structural analogs demonstrate moderate cytotoxicity:
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IC₅₀: 25–50 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
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Apoptosis Pathway: Activation of caspase-3/7 and PARP cleavage.
Table 2: Cytotoxicity of Pyrazole-Hydrazone Analogs
Cell Line | IC₅₀ (µM) | Mechanism of Action |
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MCF-7 | 39.7 | Caspase-3/7 activation |
A549 | 47.2 | ROS generation, DNA fragmentation |
Applications in Material Science
Optical Properties
The conjugated π-system enables absorption in the UV-Vis range (λₘₐₓ 280–320 nm), suggesting utility as:
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Fluorescent Probes: For metal ion detection (e.g., Fe³⁺, Cu²⁺).
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Nonlinear Optical (NLO) Materials: Second-harmonic generation efficiency comparable to urea.
Coordination Chemistry
The hydrazone moiety acts as a polydentate ligand, forming complexes with transition metals (e.g., Cu, Ni):
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Cu(II) Complexes: Exhibit enhanced antioxidant activity (SC50 12.5 µM in DPPH assay).
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